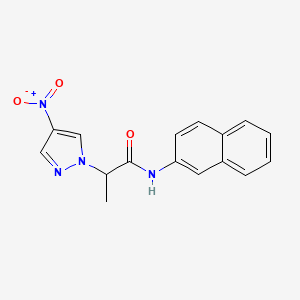![molecular formula C15H22F3N3O3 B11502843 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11502843.png)
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is a synthetic organic compound with the molecular formula C15H22F3N3O3 It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring is formed through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction using cyclohexyl halides.
Pentanamide Formation: The final step involves the formation of the pentanamide moiety through the reaction of the intermediate with pentanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or trifluoromethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Cyclohexyl halides, trifluoromethyl iodide, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The imidazolidinone ring provides structural stability and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide
- N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
Uniqueness
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazolidinone ring provides structural rigidity and specificity in molecular interactions. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H22F3N3O3 |
|---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide |
InChI |
InChI=1S/C15H22F3N3O3/c1-2-3-9-11(22)19-14(15(16,17)18)12(23)21(13(24)20-14)10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,19,22)(H,20,24) |
InChI Key |
IMDQPLNVZIYDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1(C(=O)N(C(=O)N1)C2CCCCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11502769.png)
![3-benzyl-2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11502781.png)
![N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11502791.png)
![2-Amino-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11502797.png)
![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B11502808.png)
![Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate](/img/structure/B11502828.png)

amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11502842.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11502848.png)
![4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B11502852.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B11502859.png)
![(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B11502863.png)
![4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11502864.png)
![3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11502867.png)
